molecular formula C6H10O4 B12305865 rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans

rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans

Cat. No.: B12305865
M. Wt: 146.14 g/mol
InChI Key: GBZYAZAPURJGQP-UHFFFAOYSA-N
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Description

rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans: is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a hydroxy group and an oxolane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans typically involves the use of starting materials such as oxolane derivatives and acetic acid. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. Common synthetic routes may involve:

    Oxidation: of oxolane derivatives.

    Hydrolysis: of intermediate compounds.

    Catalytic hydrogenation: to introduce the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the oxolane ring to form different derivatives.

    Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound.

Scientific Research Applications

rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy group and oxolane ring play crucial roles in its binding affinity and reactivity. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride
  • rac-2-[(3R,4S)-4-hydroxy-1-methylpyrrolidin-3-yl]acetic acid hydrochloride

Uniqueness

rac-2-[(3R,4S)-4-hydroxyoxolan-3-yl]acetic acid, trans is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

2-(4-hydroxyoxolan-3-yl)acetic acid

InChI

InChI=1S/C6H10O4/c7-5-3-10-2-4(5)1-6(8)9/h4-5,7H,1-3H2,(H,8,9)

InChI Key

GBZYAZAPURJGQP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O)CC(=O)O

Origin of Product

United States

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